Cas no 648906-27-8 (4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester)

4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester 化学的及び物理的性質
名前と識別子
-
- 1,3,2-Dioxaborolane,2-[4-(cyclopropylsulfonyl)phenyl]-4,4,5,5-tetramethyl-
- 4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester
- 2-(4-(Cyclopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- XSIXMQWYBMTLMS-UHFFFAOYSA-N
- KM4148
- 2-[4-(CYCLOPROPANESULFONYL)PHENYL]-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- 2-(4-cyclopropanesulfonyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
-
- インチ: 1S/C15H21BO4S/c1-14(2)15(3,4)20-16(19-14)11-5-7-12(8-6-11)21(17,18)13-9-10-13/h5-8,13H,9-10H2,1-4H3
- InChIKey: XSIXMQWYBMTLMS-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)(C1CC1)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 480
- トポロジー分子極性表面積: 61
4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7407428-0.25g |
2-[4-(cyclopropanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
648906-27-8 | 95% | 0.25g |
$208.0 | 2023-05-05 | |
Chemenu | CM216043-100mg |
2-(4-(Cyclopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
648906-27-8 | 95% | 100mg |
$174 | 2023-02-17 | |
Enamine | EN300-7407428-0.1g |
2-[4-(cyclopropanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
648906-27-8 | 95% | 0.1g |
$146.0 | 2023-05-05 | |
TRC | C991663-25mg |
4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester |
648906-27-8 | 25mg |
$87.00 | 2023-05-18 | ||
TRC | C991663-100mg |
4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester |
648906-27-8 | 100mg |
$207.00 | 2023-05-18 | ||
TRC | C991663-50mg |
4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester |
648906-27-8 | 50mg |
$138.00 | 2023-05-18 | ||
Enamine | EN300-7407428-2.5g |
2-[4-(cyclopropanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
648906-27-8 | 95% | 2.5g |
$882.0 | 2023-05-05 | |
Chemenu | CM216043-250mg |
2-(4-(Cyclopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
648906-27-8 | 95% | 250mg |
$291 | 2023-02-17 | |
Crysdot LLC | CD12047296-1g |
2-(4-(Cyclopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
648906-27-8 | 95+% | 1g |
$395 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1178954-1g |
2-(4-(Cyclopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
648906-27-8 | 98% | 1g |
¥2343.00 | 2024-05-05 |
4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
4-(Cyclopropylsulfonyl)phenylboronic acid pinacol esterに関する追加情報
Introduction to 4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester (CAS No. 648906-27-8)
4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester, identified by the Chemical Abstracts Service Number (CAS No.) 648906-27-8, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of boronic acid esters, which are widely recognized for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. The presence of both a cyclopropylsulfonyl group and a pinacol ester moiety imparts unique electronic and steric properties, making it a versatile building block for the development of novel molecules.
The cyclopropylsulfonyl substituent is particularly noteworthy due to its ability to influence the reactivity and selectivity of boronic acid derivatives. Cyclopropyl groups are known for their stability under various reaction conditions while simultaneously providing steric hindrance, which can be exploited to modulate reaction outcomes. This feature is especially valuable in complex synthetic schemes where regioselectivity and functional group tolerance are critical. Additionally, the sulfonyl group enhances the electrophilicity of the boron center, facilitating its participation in cross-coupling reactions with high efficiency.
The pinacol ester portion of the molecule serves as a protecting group for the boronic acid functionality. Boronic acids are highly reactive and can undergo нежелательные side reactions if not properly protected. The pinacol ester form provides stability in storage and during synthetic manipulations while being removable under mild acidic conditions, allowing for selective deprotection when desired. This dual functionality makes 4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester an invaluable intermediate in multi-step syntheses, particularly in the construction of biaryl structures, which are prevalent in many biologically active compounds.
In recent years, there has been a surge in research focused on developing new methodologies for C-C bond formation, with organoboron reagents playing a pivotal role. The Suzuki-Miyaura cross-coupling remains one of the most powerful tools for constructing carbon-carbon bonds, enabling the synthesis of complex organic molecules with precision. The use of boronic acid esters as coupling partners has been extensively studied, and compounds like 4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester have been employed in various applications, including the preparation of pharmaceutical intermediates and advanced materials.
One notable application of this compound is in the synthesis of antibacterial agents. Boron-containing heterocycles have shown promise as antimicrobial compounds due to their ability to disrupt essential biological pathways in microorganisms. Researchers have leveraged boronic acid derivatives to develop novel scaffolds with enhanced activity against resistant strains of bacteria. The steric and electronic properties introduced by the cyclopropylsulfonyl group may contribute to improved binding affinity and selectivity against bacterial targets, making this compound a valuable candidate for further exploration.
Another emerging area where 4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester finds utility is in the field of organic electronics. Boron-based materials have been investigated for their potential use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to precisely control molecular architecture through cross-coupling reactions allows chemists to tailor materials properties for specific applications. The incorporation of cyclopropylsulfonyl groups can influence charge transport properties, potentially leading to more efficient electronic devices.
The compound's stability under various reaction conditions makes it suitable for large-scale synthesis, which is essential for industrial applications. Furthermore, its compatibility with standard coupling reagents ensures that it can be easily integrated into existing synthetic workflows without requiring significant modifications. This ease of use combined with its unique structural features positions 4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester as a preferred choice for researchers seeking high-performance intermediates.
In conclusion, 4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester (CAS No. 648906-27-8) is a multifunctional organoboron compound with broad applicability across pharmaceutical and materials science domains. Its combination of a reactive boronic acid moiety protected as an ester and functionalized with a cyclopropylsulfonyl group offers unparalleled flexibility in synthetic chemistry. As research continues to uncover new applications for boron-containing compounds, this molecule is poised to play an increasingly important role in the development of next-generation drugs and advanced materials.
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